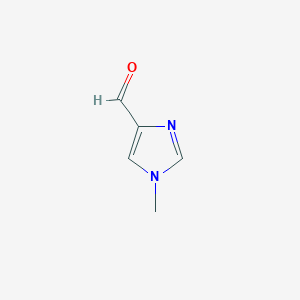

1-Methyl-1H-imidazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-7-2-5(3-8)6-4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZXDIHVSPZIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341485 | |

| Record name | 1-Methyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-26-8 | |

| Record name | 1-Methyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-imidazole-4-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Heterocyclic Building Block

1-Methyl-1H-imidazole-4-carbaldehyde, bearing the CAS number 17289-26-8, is a pivotal chemical intermediate that serves as a cornerstone in the fields of medicinal chemistry and synthetic organic chemistry. The imidazole ring is a privileged scaffold, frequently found in natural products and a vast array of pharmaceutical agents due to its unique electronic properties and ability to engage in various biological interactions, including hydrogen bonding. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical characteristics, robust synthesis methodologies, characteristic reactivity, and critical applications that empower drug discovery and development programs. Its structure, featuring a reactive aldehyde group on a methylated imidazole core, makes it an exceptionally versatile building block for constructing more complex molecular architectures.[1][2]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and handling requirements is fundamental to its effective and safe utilization in a research setting.

Key Properties

The essential physicochemical data for this compound are summarized below for quick reference.[3][4][5]

| Property | Value | Reference(s) |

| CAS Number | 17289-26-8 | [3][4][5] |

| Molecular Formula | C₅H₆N₂O | [3][4][5] |

| Molecular Weight | 110.11 g/mol | [4][5] |

| Physical Form | Solid, White to Beige/Light Yellow | [1][3] |

| Melting Point | 68-69 °C | [3] |

| IUPAC Name | 1-methylimidazole-4-carbaldehyde | [5] |

| SMILES | CN1C=C(N=C1)C=O | [4][5] |

| InChIKey | CQZXDIHVSPZIGF-UHFFFAOYSA-N | [5] |

| Purity | Typically ≥95% | [3][4] |

| Storage | Store long-term in a cool, dry place.[3] Keep container tightly closed.[6] | [3][4][6] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling by trained personnel.

-

GHS Hazard Statements: The compound is harmful if swallowed (H302), may be harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335).[5]

-

Precautionary Measures: Standard laboratory safety protocols must be strictly followed. This includes working in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6][7] Avoid formation of dust and inhalation.[6] Ensure eyewash stations and safety showers are readily accessible.[6]

-

Storage and Incompatibilities: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[4][6]

Core Synthesis Methodologies

The preparation of this compound can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two predominant methods are the oxidation of the corresponding alcohol and the direct formylation of the parent heterocycle.

Method 1: Oxidation of (1-Methyl-1H-imidazol-4-yl)methanol

This is a common and straightforward approach that relies on the selective oxidation of a primary alcohol to an aldehyde.

Causality and Rationale: The choice of manganese dioxide (MnO₂) as the oxidizing agent is deliberate. It is a mild, heterogeneous oxidant that is particularly effective for converting allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidizing to the carboxylic acid. The alcohol precursor, (1-methyl-1H-imidazol-4-yl)methanol (CAS 17289-25-7), is readily accessible.[8][9] The reaction is typically clean, and the workup is simplified by the fact that the manganese byproducts can be easily removed by filtration.

Detailed Experimental Protocol: [10]

-

Under a nitrogen atmosphere, dissolve (1-methyl-1H-imidazol-4-yl)methanol (1.0 eq) in a suitable solvent such as acetone or dichloromethane.

-

Slowly add activated manganese dioxide (MnO₂) (approx. 5.0 eq) to the solution. The use of a significant excess of MnO₂ is crucial for driving the reaction to completion.

-

Heat the reaction mixture to reflux (e.g., 60°C for acetone) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solid manganese salts by filtration through a pad of celite or filter paper.

-

Wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound, which can be used directly or purified further by crystallization or column chromatography.[10]

Synthesis Workflow Diagram:

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methylimidazole.

Applications in Medicinal Chemistry and Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its aldehyde functional group, which serves as a handle for a wide range of chemical transformations.

-

Pharmaceutical Intermediate: This compound is a known building block in the synthesis of potent, biologically active molecules. For instance, it has been utilized in the preparation of C17,20-lyase inhibitors, which are investigated for the treatment of androgen-dependent prostate cancer. [11]Its scaffold is also integral to the synthesis of novel antimalarial drugs and other therapeutic agents. [11]The imidazole core is crucial for interacting with biological targets, while the aldehyde allows for the introduction of diverse side chains to modulate activity and pharmacokinetic properties.

-

Reductive Amination: The aldehyde can readily react with primary or secondary amines to form an imine, which can be subsequently reduced (e.g., with sodium borohydride or sodium triacetoxyborohydride) to form a stable amine linkage. This is a cornerstone reaction for library synthesis in drug discovery.

-

Wittig and Related Reactions: It can undergo Wittig-type reactions to form carbon-carbon double bonds, allowing for the extension of carbon chains and the synthesis of complex olefinic structures.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (1-methyl-1H-imidazole-4-carboxylic acid) or reduced to the primary alcohol ((1-methyl-1H-imidazol-4-yl)methanol), providing access to a different set of functionalized intermediates.

-

Material Science: Beyond pharmaceuticals, imidazole aldehydes are used in the fabrication of materials like colorimetric chemosensors and as ligands for creating coordination complexes and metal-organic frameworks. [11][12]

Conclusion

This compound (CAS 17289-26-8) is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes like alcohol oxidation and Vilsmeier-Haack formylation, make it readily accessible. The compound's true value lies in the versatile reactivity of its aldehyde group, which provides a gateway to a vast chemical space of complex imidazole-containing molecules. For researchers and professionals in drug development and materials science, a comprehensive understanding of this key building block is essential for designing next-generation therapeutics and functional materials.

References

-

SDS Manager. (n.d.). This compound SDS. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Merck Index. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (2015). MSDS of 1H-imidazole-4-carbaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Methyl-1H-imidazole-5-carbaldehyde: A Cornerstone for Custom Synthesis Projects. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103086978A - 1-methylimidazole preparation method.

-

DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. CAS 17289-26-8: 1-Methyl-4-Formyl-imidazole | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 17289-26-8 this compound AKSci Y7820 [aksci.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.com [capotchem.com]

- 8. xinkaibio.com [xinkaibio.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound | 17289-26-8 [chemicalbook.com]

- 11. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]

- 12. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

A Technical Guide to the Structure Elucidation of 1-Methyl-1H-imidazole-4-carbaldehyde

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 1-Methyl-1H-imidazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of analytical techniques. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles to ensure technical accuracy and practical applicability.

Introduction: The Significance of Substituted Imidazoles

Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Their prevalence is due to the unique electronic properties of the imidazole ring and its ability to engage in various biological interactions. This compound (C₅H₆N₂O) is a key building block in the synthesis of more complex molecules. Its precise structure and purity are paramount for the successful development of novel therapeutics. This guide will systematically elucidate its structure using a multi-technique analytical approach.

Molecular Structure and Isomeric Considerations

Before delving into experimental analysis, it is crucial to consider the potential isomeric forms of a compound with the molecular formula C₅H₆N₂O containing a 1-methylimidazole core. The aldehyde group could theoretically be positioned at the C2, C4, or C5 position of the imidazole ring. Our goal is to unequivocally confirm the substitution pattern as 1,4.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} caption: "Structure of this compound"

I. Mass Spectrometry: The First Step in Structural Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its fragmentation patterns, which can be indicative of its structure.

Expected Results

For this compound, the expected molecular weight is 110.11 g/mol .[3] High-resolution mass spectrometry (HRMS) would yield a highly accurate mass, confirming the elemental composition (C₅H₆N₂O). The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 110.[3][4] Key fragment ions would likely include the loss of the aldehyde proton (M-1, m/z 109) and the loss of the entire CHO group (M-29, m/z 81).

| Parameter | Expected Value |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

| HRMS (M+H)⁺ | 111.0558 |

| Key MS Fragments (m/z) | 110, 109, 81 |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Source: Employ Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated for C₅H₆N₂O. Analyze the fragmentation pattern to identify characteristic losses.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The presence of both an aldehyde and a substituted imidazole ring will give rise to a characteristic IR spectrum.

Expected Results

The IR spectrum of this compound is expected to exhibit several key absorption bands. A strong carbonyl (C=O) stretch from the aldehyde will be prominent. Additionally, C-H stretching from the aromatic imidazole ring and the methyl group, as well as C=N and C=C stretching vibrations within the imidazole ring, are anticipated.[5][6]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | ~2850 and ~2750 |

| Carbonyl (C=O) | Stretch | ~1680-1700 |

| Imidazole Ring | C=C and C=N Stretches | ~1500-1600 |

| Aromatic C-H | Stretch | ~3100-3150 |

| Methyl C-H | Stretch | ~2950-3000 |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY and HMBC) NMR experiments is essential for unambiguous structure determination.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde H | 9.8 | s | - | 1H |

| Imidazole H-2 | 7.8 | s | - | 1H |

| Imidazole H-5 | 7.6 | s | - | 1H |

| Methyl H | 3.8 | s | - | 3H |

Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185.0 |

| Imidazole C-2 | 140.0 |

| Imidazole C-4 | 138.0 |

| Imidazole C-5 | 128.0 |

| Methyl C | 34.0 |

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are crucial for establishing connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, no significant COSY correlations are expected between the ring protons, the aldehyde proton, and the methyl protons as they are all singlets.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for determining the substitution pattern.

Expected Key HMBC Correlations

| Proton | Correlated Carbons | Significance |

| Aldehyde H (δ 9.8) | Imidazole C-4 (δ 138.0) | Confirms the aldehyde is attached to C-4. |

| Imidazole H-2 (δ 7.8) | Imidazole C-4 (δ 138.0), Imidazole C-5 (δ 128.0) | Establishes connectivity within the ring. |

| Imidazole H-5 (δ 7.6) | Imidazole C-4 (δ 138.0), Imidazole C-2 (δ 140.0) | Further confirms ring connectivity. |

| Methyl H (δ 3.8) | Imidazole C-2 (δ 140.0), Imidazole C-5 (δ 128.0) | Confirms the methyl group is on N-1. |

dot graph "HMBC_Correlations" { layout=neato; node [shape=plaintext]; edge [style=dashed, color="#EA4335"];

} caption: "Key HMBC correlations for structure confirmation."

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a 2D gCOSY experiment.

-

Acquire a 2D gHMBC experiment, optimized for a long-range coupling constant of 8 Hz.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H spectrum, pick peaks in all spectra, and analyze the 2D correlations to build the molecular structure.

IV. Workflow for Structure Elucidation

The logical flow of experiments is critical for an efficient and accurate structure determination.

dot digraph "Structure_Elucidation_Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=9];

} caption: "Systematic workflow for structure elucidation."

Conclusion

The synergistic application of mass spectrometry, IR spectroscopy, and a suite of NMR experiments provides an unambiguous pathway for the structure elucidation of this compound. The initial MS and IR data confirm the molecular formula and key functional groups. Subsequent 1D and 2D NMR analyses establish the precise connectivity of the atoms, with HMBC being the definitive experiment to confirm the 1,4-substitution pattern. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, a critical step in any research or development endeavor involving this versatile chemical intermediate.

References

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives. Retrieved from [Link]

-

AIP Publishing. (n.d.). Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. The Journal of Chemical Physics. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]

-

PubMed Central. (2024). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

-

DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved from [Link]

-

CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Retrieved from [Link]

-

ACS Publications. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]

-

MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. This compound | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

1-Methyl-1H-imidazole-4-carbaldehyde spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-imidazole-4-carbaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 17289-26-8), a key heterocyclic building block in medicinal chemistry and materials science.[1] As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization.

This document moves beyond a simple recitation of data. It is designed to provide field-proven insights into not just the data itself, but the causality behind the experimental choices and the logic of spectral interpretation. Each section is structured to be a self-validating system, grounding analytical data in the fundamental principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular skeleton and deduce the electronic environment of each atom.

For a molecule like this compound, with its distinct aromatic protons, a methyl group, and an aldehyde, NMR provides unambiguous confirmation of its structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR reveals the number of chemically distinct protons, their relative numbers (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. DMSO-d₆ is often an excellent choice for imidazole derivatives, which may have limited solubility in CDCl₃.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to reference the spectrum to 0 ppm.[2]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

The spectrum should be acquired on a high-resolution spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[3]

-

The instrument must be properly tuned and the magnetic field shimmed to achieve optimal resolution and lineshape.

-

A standard single-pulse experiment is typically sufficient. Key acquisition parameters include a spectral width of approximately -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

-

Co-adding 8 to 16 scans will generally provide an excellent signal-to-noise ratio.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Carefully phase the resulting spectrum and apply a baseline correction.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the protons.

-

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of this compound.

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde Proton | ~9.7 - 9.8 | Singlet (s) | 1H | -CHO |

| Imidazole Proton (H5) | ~7.9 - 8.0 | Singlet (s) | 1H | Imidazole CH |

| Imidazole Proton (H2) | ~7.8 - 7.9 | Singlet (s) | 1H | Imidazole CH |

| Methyl Protons | ~3.8 - 3.9 | Singlet (s) | 3H | N-CH₃ |

Note: Data is synthesized from analysis of the parent compound 1H-Imidazole-4-carbaldehyde and general principles of imidazole NMR spectroscopy.[4][5] Precise shifts are solvent-dependent.

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (~9.7-9.8 ppm): The most downfield signal is characteristic of an aldehyde proton. Its significant deshielding is due to the anisotropic effect of the C=O bond and the electron-withdrawing nature of the oxygen atom. It appears as a sharp singlet as there are no adjacent protons within three bonds to couple with.

-

Imidazole Protons (~7.8-8.0 ppm): The two protons on the imidazole ring are in the aromatic region. They appear as singlets because they are not adjacent to each other. Their specific chemical shifts are influenced by the positions of the electron-withdrawing aldehyde group and the electron-donating methyl group.

-

Methyl Protons (~3.8-3.9 ppm): The signal for the N-methyl group appears as a singlet and integrates to three protons. Its chemical shift is typical for a methyl group attached to a nitrogen atom within a heteroaromatic system.

¹³C NMR Spectroscopy: Probing the Carbon Backbone

¹³C NMR provides a signal for each chemically unique carbon atom, offering direct evidence of the carbon skeleton.

¹³C NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Assignment |

| Aldehyde | ~185 | C HO |

| Imidazole C4 | ~145 | C -CHO |

| Imidazole C2 | ~140 | N-C H-N |

| Imidazole C5 | ~125 | N-C H-C |

| Methyl Carbon | ~34 | N-C H₃ |

Note: Data is synthesized from analysis of the parent compound 1H-Imidazole-4-carbaldehyde and related derivatives.[4][6] Precise shifts are solvent-dependent.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (~185 ppm): The aldehyde carbon is the most deshielded carbon, appearing far downfield, which is highly characteristic.[6]

-

Imidazole Carbons (~125-145 ppm): The three carbons of the imidazole ring appear in the aromatic region. The carbon atom attached to the aldehyde group (C4) is significantly deshielded. The chemical shifts of C2 and C5 are distinct due to the asymmetric substitution on the ring.

-

Methyl Carbon (~34 ppm): The N-methyl carbon signal appears in the aliphatic region at a position consistent with being attached to a nitrogen atom in a heteroaromatic ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[7] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: FT-IR Analysis

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is highly recommended for its ease of use with solid samples.[7]

-

Sample Preparation (ATR Technique):

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a solvent like isopropanol and allowing it to dry.

-

Place a small amount of the solid this compound powder onto the crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to achieve a high-quality spectrum.

-

-

Data Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction may be applied if needed.[7]

Logical Workflow for FT-IR Analysis

Caption: Logical workflow for the FT-IR analysis of a solid sample via ATR.

FT-IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| ~3100-3150 | C-H Stretch (Imidazole Ring) | Medium | Characteristic of C-H bonds on an aromatic ring.[8] |

| ~2950-3000 | C-H Stretch (Methyl) | Medium | Aliphatic C-H stretching vibrations. |

| ~2820 and ~2720 | C-H Stretch (Aldehyde) | Medium | A highly diagnostic pair of peaks (Fermi resonance) for the aldehyde C-H bond.[9][10] |

| ~1670-1690 | C=O Stretch (Carbonyl) | Strong | Intense, sharp peak characteristic of a conjugated aldehyde. Conjugation lowers the frequency from ~1720 cm⁻¹.[9][11] |

| ~1500-1600 | C=C & C=N Stretches (Ring) | Medium | Aromatic ring skeletal vibrations.[12] |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum provides a clear fingerprint of the molecule's functional groups.

-

Key Aldehyde Features: The most prominent and diagnostic feature is the strong, sharp absorption band around 1670-1690 cm⁻¹ due to the C=O stretch of the aldehyde.[9] Its position below 1700 cm⁻¹ confirms conjugation with the imidazole ring. The presence of the aldehyde is unequivocally confirmed by the pair of weaker bands around 2820 and 2720 cm⁻¹, corresponding to the aldehydic C-H stretch.[10] The appearance of two bands instead of one is due to Fermi resonance with an overtone of a C-H bending vibration.[10]

-

Imidazole Ring Features: Aromatic C-H stretching vibrations are visible above 3000 cm⁻¹.[8] The characteristic skeletal vibrations of the imidazole ring, involving C=C and C=N stretching, appear in the 1500-1600 cm⁻¹ region.[12]

-

Methyl Group: The presence of the methyl group is confirmed by C-H stretching bands in the aliphatic region (~2950 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for a solid, and vaporized under high vacuum.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (~70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The high energy of EI causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged ions (fragment ions) and neutral radicals or molecules. This fragmentation pattern is highly reproducible and characteristic of the molecule's structure.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Mass Spectrometry Analysis

Caption: General workflow for structural analysis by EI-Mass Spectrometry.

Mass Spectrometry Data Summary

| m/z | Proposed Fragment | Identity / Loss | Comments |

| 110 | [C₅H₆N₂O]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound.[13] |

| 109 | [C₅H₅N₂O]⁺ | [M-H]⁺ | A very common and often intense peak resulting from the loss of the weakly bound aldehydic hydrogen radical.[13] |

| 81 | [C₄H₅N₂]⁺ | [M-CHO]⁺ | Loss of the formyl radical (-CHO) is a characteristic fragmentation pathway for aldehydes. |

| 54 | [C₃H₄N]⁺ | [M-CHO-HCN]⁺ | Subsequent loss of hydrogen cyanide (HCN) from the m/z 81 fragment, a common fragmentation for imidazole rings.[14] |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak (m/z 110): The peak at m/z 110 corresponds to the radical cation of the intact molecule, confirming its molecular weight of 110.11 g/mol .[13]

-

[M-H]⁺ Peak (m/z 109): The base peak or a very intense peak is expected at m/z 109. This corresponds to the loss of a single hydrogen radical.[13] Given the relative instability of the C-H bond in the aldehyde group, this is the most likely hydrogen to be lost, resulting in a stable acylium ion.

-

[M-CHO]⁺ Peak (m/z 81): A significant peak at m/z 81 results from the cleavage of the bond between the imidazole ring and the carbonyl group, leading to the loss of a neutral formyl radical (•CHO, 29 amu). This fragmentation is highly indicative of an aldehyde substituent on an aromatic ring.

-

Further Fragmentation (m/z 54): The fragment at m/z 81 can undergo further decomposition characteristic of the imidazole ring itself, such as the loss of a neutral HCN molecule (27 amu), to give an ion at m/z 54.[14]

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy confirms the connectivity of the molecular skeleton, FT-IR identifies the key aldehyde and imidazole functional groups, and Mass Spectrometry verifies the molecular weight while revealing characteristic fragmentation pathways. This suite of techniques, when interpreted with a foundational understanding of their principles, provides the authoritative data required for high-level research and development.

References

- Benchchem. An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Fluorobenzaldehyde.

- ACS Publications. (2022-06-13). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.

- Chemistry LibreTexts. (2024-09-30). 12.8: Infrared Spectra of Some Common Functional Groups.

- University of Calgary. IR Spectroscopy Tutorial: Aldehydes.

- Cornell University Library. SDBS: Spectral Database for Organic Compounds.

- Guidechem. 1H-Imidazole-4-carbaldehyde 3034-50-2 wiki.

- Spectroscopy Online. (2017-11-01). The C=O Bond, Part II: Aldehydes.

- ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- Bioregistry. Spectral Database for Organic Compounds.

- Michigan State University. Infrared Spectra Table.

- CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.

- NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-.

- PubChem, NIH. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428.

- AIST, Japan. Introduction to the Spectral Data Base (SDBS).

- UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS.

- PMC, NIH. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.

- ChemicalBook. 2-Methyl-1H-imidazole-4-carbaldehyde(35034-22-1) 1 H NMR.

- NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl- Mass Spectrum.

- AIST, Japan. Spectral Database for Organic Compounds, SDBS.

- Benchchem. A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile.

- PubChem, NIH. This compound | C5H6N2O | CID 573419.

- Biosynth. This compound | 17289-26-8 | FM63129.

- PubChem, NIH. 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887.

- Sigma-Aldrich. This compound | 17289-26-8.

- ResearchGate. 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c.

- NIST WebBook. 1H-Imidazole, 1-methyl-.

- ResearchGate. The mass spectra of imidazole and 1-methylimidazole.

- ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).

- PubChem, NIH. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592.

- ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.

- PMC, NIH. (2020-11-19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.

- Smolecule. CAS 17289-26-8 this compound.

- Chemsrc. 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2.

- ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.

- Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- YouTube. (2023-10-23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

Sources

- 1. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-4-carbaldehyde from Imidazole

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing 1-Methyl-1H-imidazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the fundamental heterocyclic compound, imidazole. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of this compound

Imidazole is a foundational heterocyclic scaffold present in numerous biologically active molecules. The targeted functionalization of the imidazole ring is a cornerstone of medicinal chemistry. This compound is a key intermediate, with its aldehyde group providing a versatile handle for a wide array of chemical transformations, and the N-methyl group altering its electronic properties and metabolic stability.[1][2] Its synthesis is therefore a critical first step in the development of many potential therapeutic agents.

Synthetic Strategies: Navigating the Path from Imidazole to the Target Molecule

The synthesis of this compound from imidazole can be approached via two primary strategic routes:

-

Route A: N-Methylation followed by Formylation. This is often the more direct and preferred route. It involves the initial synthesis of 1-methylimidazole, which is then subjected to a formylation reaction.

-

Route B: Formylation followed by N-Methylation. This route involves the initial formylation of imidazole to yield 1H-imidazole-4-carbaldehyde, followed by methylation of the nitrogen atom. This pathway can be more complex due to the potential for side reactions and the need for protecting groups.

This guide will focus on the more common and efficient Route A .

Route A: N-Methylation Followed by Formylation

This two-step synthesis is generally favored for its efficiency and control over regioselectivity.

Step 1: N-Methylation of Imidazole to 1-Methylimidazole

The introduction of a methyl group onto the imidazole nitrogen is a well-established transformation. While traditional methods often employ hazardous reagents like methyl halides or dimethyl sulfate, a greener and safer alternative is the use of dimethyl carbonate (DMC).[3]

Mechanism of N-Methylation with Dimethyl Carbonate:

The reaction with DMC proceeds via a nucleophilic attack of the imidazole nitrogen on the electrophilic methyl group of DMC. This process can be catalyzed by heat and does not necessarily require a catalyst or solvent.[3]

Experimental Protocol: Synthesis of 1-Methylimidazole

Materials:

-

Imidazole

-

Dimethyl carbonate (DMC)

-

Reactor with mechanical stirrer and distillation column

Procedure:

-

Charge a 100-mL reactor equipped with a mechanical stirrer and a distillation column with 34.02 g (0.5 mol) of imidazole.[3]

-

Heat the reactor to 170°C.[3]

-

Once the temperature is stable, progressively feed dimethyl carbonate into the reactor at a rate of 9 g/h (0.1 mol/h) over 9 hours.[3]

-

The reaction progress can be monitored by techniques such as GC-MS.

-

Upon completion, the product, 1-methylimidazole, can be purified by distillation. This method has been reported to yield a quantitative amount of N-methylimidazole.[3]

Table 1: Reaction Parameters for N-Methylation of Imidazole

| Parameter | Value | Reference |

| Starting Material | Imidazole | [3] |

| Methylating Agent | Dimethyl Carbonate (DMC) | [3] |

| Temperature | 170°C | [3] |

| Reaction Time | 9 hours | [3] |

| Yield | Quantitative | [3] |

Step 2: Vilsmeier-Haack Formylation of 1-Methylimidazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[6][7]

Mechanism of the Vilsmeier-Haack Reaction:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]

-

Electrophilic Aromatic Substitution: The electron-rich 1-methylimidazole attacks the Vilsmeier reagent.[5]

-

Hydrolysis: The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[6]

Diagram 1: Overall Synthetic Pathway (Route A)

Caption: Synthetic route from imidazole to the target compound.

Diagram 2: Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylimidazole

Materials:

-

1-Methylimidazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methylimidazole in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic aldehyde proton signal and the correct number and integration of aromatic and methyl protons.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Will show the characteristic C=O stretching frequency of the aldehyde group.

Conclusion

The synthesis of this compound from imidazole is a well-established process that is crucial for the development of new pharmaceuticals. The presented two-step route, involving N-methylation followed by Vilsmeier-Haack formylation, is a reliable and efficient method. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can successfully synthesize this important building block for their drug discovery programs.

References

-

Thiebaud, S., et al. (2005). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Synthetic Communications, 35(23), 3021-3026. Available at: [Link]

-

Puyo, L., et al. (2019). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 84(15), 9349-9356. Available at: [Link]

-

Fiveable. (n.d.). N-methylimidazole Definition. Organic Chemistry Key Term - Fiveable. Available at: [Link]

-

Ataman Kimya. (n.d.). N-METHYLIMIDAZOLE (NMI). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

-

Preti, L., et al. (2008). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2008(25), 4304-4312. Available at: [Link]

-

Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Available at: [Link]

-

DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Available at: [Link]

-

Asian Journal of Chemistry. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. ijpcbs.com [ijpcbs.com]

A Senior Application Scientist's Guide to 1-Methyl-1H-imidazole-4-carbaldehyde: Synthesis, Reactivity, and Applications as a Versatile Building Block

Introduction

1-Methyl-1H-imidazole-4-carbaldehyde (CAS No. 17289-26-8) is a heterocyclic aldehyde that has emerged as a cornerstone building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group appended to a defined, N-methylated imidazole ring, offers a powerful combination of functionalities for constructing complex molecular targets. The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds due to its ability to engage in hydrogen bonding and coordinate with metallic centers in enzyme active sites.[1][2]

Unlike its parent, 1H-imidazole-4-carbaldehyde, the methylation at the N-1 position prevents tautomerization, providing a single, stable isomer for predictable and high-yielding transformations. This guide, intended for researchers and drug development professionals, provides an in-depth look at the synthesis, core reactivity, and strategic applications of this valuable intermediate, grounded in practical, field-proven insights.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. This compound is typically a beige solid at room temperature. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17289-26-8 | [3][4] |

| Molecular Formula | C₅H₆N₂O | [3][5] |

| Molecular Weight | 110.11 g/mol | [3][5] |

| Appearance | Beige solid | |

| Purity | Typically ≥95% | [5][6] |

| Storage | Room temperature, in a sealed container away from moisture | [5] |

| SMILES | CN1C=NC(C=O)=C1 | [4] |

| InChI Key | CQZXDIHVSPZIGF-UHFFFAOYSA-N | [6] |

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed or in contact with skin.[3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

Synthesis and Purification

The most reliable and commonly cited method for preparing this compound is the selective oxidation of its corresponding primary alcohol, (1-methyl-1H-imidazol-4-yl)methanol. Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation.

Detailed Synthesis Protocol: Oxidation of (1-methyl-1H-imidazol-4-yl)methanol

This protocol describes a typical lab-scale synthesis.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1-methyl-1H-imidazol-4-yl)methanol (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as acetone or dichloromethane (approx. 10 mL per gram of starting material).[7]

-

Reagent Addition: While stirring under a nitrogen atmosphere, add activated manganese dioxide (MnO₂) portion-wise. A significant excess is typically required (5-10 eq).[7]

-

Expertise & Experience: The causality for using a large excess of MnO₂ lies in its nature as a surface-based oxidant. The reaction rate is dependent on the available surface area and the specific activity of the MnO₂ lot, which can vary. A large excess ensures the reaction proceeds to completion in a reasonable timeframe. Acetone is an excellent solvent choice as it is relatively inert and facilitates easy removal of the spent, insoluble MnO₂ via filtration.

-

-

Reaction: Heat the reaction mixture to a gentle reflux (e.g., 60°C for acetone) and stir vigorously for 12-24 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the solid manganese salts. Wash the filter cake thoroughly with additional solvent (acetone or dichloromethane) to recover all the product.

-

Purification: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for subsequent steps.[7] If further purification is needed, it can be achieved via column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its two key structural components: the electrophilic aldehyde and the nucleophilic, yet electronically stable, imidazole ring.

-

Aldehyde Functionality: The formyl group is a classic electrophilic handle. It readily participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including:

-

Condensation Reactions: Formation of imines (Schiff bases) with primary amines, which can be subsequently reduced to secondary amines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion to alkenes.

-

Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent to directly form a more complex amine.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

-

N-Methylated Imidazole Ring: The imidazole ring is an electron-rich aromatic system. The N-1 methylation is critical; it locks the molecule's constitution, preventing the N-H tautomerism seen in the parent imidazole. This ensures that reactions at the aldehyde or substitutions on the ring occur on a single, well-defined substrate. The N-3 nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor or a ligand for metal coordination, a feature heavily exploited in drug design.

Molecular Reactivity Diagram

Caption: Key reactive sites and their associated chemical transformations.

Applications in the Synthesis of Bioactive Molecules

The true power of this compound is realized when it is incorporated into larger molecules of biological interest. Its derivatives are investigated as potential antifungal, antibacterial, and anticancer agents.[2] A foundational step in many of these syntheses is the reaction of the aldehyde with an amine to form an imine, which serves as a versatile intermediate.

Protocol: Synthesis of a Schiff Base Intermediate

This protocol provides a general, self-validating system for the synthesis of an N-arylimine derivative.

Experimental Protocol:

-

Setup: In a clean, dry flask, dissolve this compound (1.0 eq) in a suitable alcohol solvent, such as absolute ethanol or methanol (15 mL per gram).

-

Amine Addition: Add an equimolar amount (1.0 eq) of the desired primary amine (e.g., aniline or a substituted aniline).

-

Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Trustworthiness: The protocol is self-validating. The addition of acid catalyzes the dehydration step required for imine formation. The reaction's progress can be easily monitored by TLC, watching for the consumption of the starting aldehyde and the appearance of a new, typically less polar, product spot.

-

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-6 hours. In many cases, the product will begin to precipitate from the reaction mixture as it forms.

-

Isolation: If a precipitate has formed, cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum. The purity can be checked by melting point, NMR, and/or LC-MS.

This imine can then be carried forward, for example, by reduction with sodium borohydride (NaBH₄) to yield a stable secondary amine, further diversifying the molecular scaffolds accessible from this building block.

Conclusion and Future Outlook

This compound is more than just a simple aldehyde; it is a strategically designed building block that offers synthetic chemists reliability, versatility, and direct access to the medicinally important imidazole core. The fixed N-methylation provides a stable and predictable platform for a host of chemical transformations centered on its reactive aldehyde group. From creating libraries of Schiff bases for initial biological screening to serving as a key intermediate in multi-step syntheses of drug candidates, its value is well-established. As the demand for novel heterocyclic compounds continues to grow in the fields of drug discovery and materials science, the utility of this compound is poised to expand even further, solidifying its role as an indispensable tool in the synthetic chemist's arsenal.

References

-

This compound | C5H6N2O | CID 573419. PubChem. [Link].

-

Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link].

-

Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. This compound | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97% | CAS: 17289-26-8 | AChemBlock [achemblock.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 17289-26-8 [chemicalbook.com]

The Imidazole Scaffold: A Journey from Discovery to Therapeutic Revolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted imidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous blockbuster drugs. This technical guide provides a comprehensive exploration of the discovery and history of substituted imidazoles, tracing their evolution from early synthetic curiosities to their current status as indispensable therapeutic agents. We delve into the foundational synthetic methodologies, the pivotal discoveries of histamine H₂ receptor antagonists, proton pump inhibitors, and antifungal agents, and the intricate structure-activity relationships that guided their development. This guide is intended to provide researchers and drug development professionals with a deep understanding of the causality behind the experimental choices that led to these landmark discoveries, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams.

The Genesis of a Privileged Structure: Early Synthesis of the Imidazole Ring

The story of substituted imidazoles begins in the mid-19th century. In 1858, the German chemist Heinrich Debus first reported the synthesis of the parent imidazole ring, which he named "glyoxaline," through the condensation of glyoxal, formaldehyde, and ammonia.[1][2][3] This reaction, while groundbreaking, often resulted in low yields.[1][3]

A more versatile and widely adopted method, the Debus-Radziszewski imidazole synthesis , was later developed. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[4][5] This method proved to be of significant industrial importance for the production of various imidazole derivatives.[6]

Foundational Synthetic Methodologies

Several key synthetic strategies have been instrumental in the exploration of the chemical space of substituted imidazoles:

-

Debus-Radziszewski Imidazole Synthesis: This remains a cornerstone for the synthesis of polysubstituted imidazoles. The reaction proceeds in two conceptual stages: the formation of a diimine from the dicarbonyl compound and ammonia, followed by condensation with an aldehyde.[5]

-

Marckwald Synthesis: This method provides a route to 2-mercaptoimidazoles from α-amino ketones or aldehydes and thiocyanates. The sulfur moiety can then be removed oxidatively to yield the desired imidazole.

-

Van Leusen Imidazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldimine in a base-induced cycloaddition to form 1,4,5-trisubstituted imidazoles.[7]

These early synthetic advancements laid the crucial groundwork for the subsequent explosion in the discovery of biologically active substituted imidazoles.

A Paradigm Shift in Ulcer Therapy: The Dawn of H₂ Receptor Antagonists

Prior to the 1970s, peptic ulcer disease was a debilitating condition with limited treatment options, often requiring surgery. The breakthrough came from the rational drug design approach pioneered by Sir James W. Black and his team at Smith, Kline & French (now GlaxoSmithKline). They hypothesized the existence of a second type of histamine receptor (H₂) in the stomach, distinct from the H₁ receptors involved in allergic reactions.[8][9] Their goal was to develop a molecule that could selectively block this H₂ receptor and thereby inhibit gastric acid secretion.[8]

This research led to the development of cimetidine (Tagamet) , the first-in-class H₂ receptor antagonist. Cimetidine's structure features a substituted imidazole ring, a flexible thioether chain, and a polar cyanoguanidine group.[4] The development of cimetidine was a landmark in medicinal chemistry, demonstrating the power of a mechanism-based approach to drug discovery.[10]

Structure-Activity Relationship (SAR) of Cimetidine

The design of cimetidine was a meticulous process of molecular modification, starting from the structure of histamine itself. Key SAR insights include:

-

Imidazole Ring: Mimics the natural ligand, histamine, and is crucial for receptor recognition. However, it was later found that other heterocyclic rings could be substituted, as seen in later antagonists like ranitidine (furan) and famotidine (thiazole).[4]

-

Side Chain: A flexible four-atom thioether chain was found to be optimal for connecting the imidazole ring to the polar group. The sulfur atom contributes to the compound's potency.[11]

-

Polar Terminal Group: The cyanoguanidine moiety is a key innovation. It is a polar but non-basic group, a critical feature that differentiates it from the basic amine of histamine and contributes to its antagonist properties.[4]

Mechanism of Action of H₂ Receptor Antagonists

H₂ receptor antagonists act as competitive inhibitors of histamine at the H₂ receptors on the basolateral membrane of gastric parietal cells. This blockade prevents histamine from stimulating the Gs protein-coupled receptor, which in turn reduces the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). The decrease in cAMP levels leads to reduced activation of the proton pump (H⁺/K⁺-ATPase), ultimately decreasing the secretion of gastric acid into the stomach lumen.[8][9]

Caption: Mechanism of action of proton pump inhibitors.

Combating Fungal Infections: The Rise of Imidazole Antifungals

The imidazole scaffold also proved to be a fertile ground for the discovery of antifungal agents. Ketoconazole , introduced in the early 1980s, was the first orally active broad-spectrum azole antifungal. [2][12]Its discovery marked a significant advancement in the treatment of systemic fungal infections.

The antifungal activity of imidazoles stems from their ability to inhibit a key enzyme in the fungal cell membrane biosynthesis pathway, lanosterol 14α-demethylase, a cytochrome P450 enzyme. [][14]This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately, fungal cell death. [][14]

Structure-Activity Relationship (SAR) of Imidazole Antifungals

The SAR of imidazole antifungals is complex, but some general principles have emerged:

-

N-1 Substitution: The substituent at the N-1 position of the imidazole ring is crucial for antifungal activity. This substituent typically contains a hydrophobic moiety that interacts with the active site of the target enzyme.

-

Side Chain Modifications: Variations in the side chain attached to the imidazole ring can modulate the antifungal spectrum and pharmacokinetic properties of the compounds.

-

Aromatic Rings: The presence of aromatic rings, often halogenated, in the side chain is a common feature of many potent imidazole antifungals.

Mechanism of Action of Imidazole Antifungals

Imidazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is responsible for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. By binding to the heme iron of the enzyme, imidazole antifungals block this conversion. [14]The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication. [][14]

Caption: Mechanism of action of imidazole antifungals.

Experimental Protocols

To provide a practical context to the historical discoveries, this section outlines representative experimental protocols for the synthesis of key substituted imidazoles.

Synthesis of 2,4,5-Triphenylimidazole (Lophine) via Radziszewski Reaction

This protocol is a classic example of the Radziszewski synthesis.

Materials:

-

Benzil

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (excess, e.g., 10 equivalents).

-

Add glacial acetic acid as a solvent.

-

Heat the reaction mixture at reflux (approximately 100-120 °C) for 2-4 hours. [15]4. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole. [16]

Synthesis of Omeprazole

This protocol outlines the key steps in a common industrial synthesis of omeprazole. [4][17] Step 1: Synthesis of the Thioether Intermediate

-

In a reaction vessel, dissolve 2-mercapto-5-methoxybenzimidazole in a mixture of ethanol and water containing sodium hydroxide.

-

Cool the resulting solution to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for approximately 4 hours.

-

Cool the mixture and add water to precipitate the thioether intermediate.

-

Collect the solid by filtration and dry.

Step 2: Oxidation to Omeprazole

-

Dissolve the thioether intermediate in a suitable solvent such as chloroform or ethyl acetate.

-

Cool the solution to a low temperature (e.g., -10°C).

-

Slowly add an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), while maintaining the low temperature.

-

After the reaction is complete, quench the reaction and wash the organic layer with an aqueous base solution (e.g., sodium bicarbonate).

-

Isolate and purify the omeprazole product.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of representative substituted imidazoles.

Table 1: Antifungal Activity of Imidazole Derivatives against Candida Species

| Compound | Mean MIC (µg/mL) against Candida spp. |

| SAM3 | 200 |

| SAM5 | >300 |

| AM5 | 312.5 |

| Fluconazole (Reference) | <100 |

Data adapted from studies on the antifungal activity of novel imidazole derivatives.[18] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Conclusion

The journey of substituted imidazoles from their initial synthesis in the 19th century to their current status as indispensable medicines is a testament to the power of organic synthesis and rational drug design. The discoveries of cimetidine, omeprazole, and ketoconazole not only revolutionized the treatment of major diseases but also fundamentally changed the process of drug discovery itself. For researchers and scientists in the field today, the history of substituted imidazoles offers invaluable lessons in creativity, perseverance, and the profound impact of a deep understanding of chemical principles and biological mechanisms. The versatility of the imidazole scaffold ensures that it will continue to be a source of new therapeutic agents for years to come.

References

-

J-Stage. (Date unavailable). Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds. [Link]

-

PubMed. (Date unavailable). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. [Link]

-

PubMed. (Date unavailable). Pharmacophore modeling, quantitative structure-activity relationship analysis, and in silico screening reveal potent glycogen synthase kinase-3beta inhibitory activities for cimetidine, hydroxychloroquine, and gemifloxacin. [Link]

-

ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

- (Source 6 URL not available)

-

International Journal of Pharmaceutical Sciences. (Date unavailable). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]

-